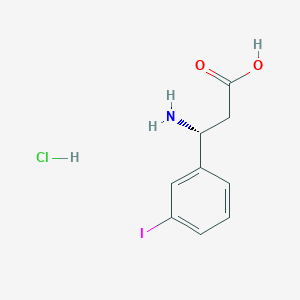

(R)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

CAS No.: 2173638-17-8

Cat. No.: VC7645845

Molecular Formula: C9H11ClINO2

Molecular Weight: 327.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173638-17-8 |

|---|---|

| Molecular Formula | C9H11ClINO2 |

| Molecular Weight | 327.55 |

| IUPAC Name | (3R)-3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

| Standard InChI Key | NPODVCXCPWIDEX-DDWIOCJRSA-N |

| SMILES | C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a β-amino acid scaffold, where the amino group (-NH₂) and the 3-iodophenyl group are attached to the β-carbon of the propanoic acid chain. The R-configuration at the chiral center dictates its spatial orientation, which is critical for its biological activity. The hydrochloride salt enhances solubility in polar solvents, a common modification for pharmacological agents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClINO₂ | |

| Molecular Weight | 327.55 g/mol | |

| IUPAC Name | (R)-3-amino-3-(3-iodophenyl)propanoic acid; hydrochloride | |

| SMILES | C1=CC(=CC(=C1)I)C@HN.Cl | |

| Chiral Center Configuration | R |

Stereochemical Considerations

The R-enantiomer exhibits distinct binding affinities compared to its S-counterpart due to the spatial arrangement of the iodophenyl group. Enzymatic resolution methods, such as those employing D-threonine aldolase, have been utilized to enrich specific stereoisomers in related compounds, suggesting potential pathways for asymmetric synthesis .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride typically involves:

-

Condensation of glycine with 3-iodobenzaldehyde under basic conditions to form the racemic β-amino acid .

-

Enantiomeric enrichment via enzymatic resolution. For example, D-threonine aldolase selectively cleaves the undesired S-enantiomer, leaving the R-form intact .

-

Salt formation with hydrochloric acid to improve stability and solubility.

Table 2: Representative Synthetic Steps

Challenges in Asymmetric Synthesis

The iodine atom’s steric bulk complicates stereocontrol during synthesis. Enzymatic methods offer higher enantiomeric excess (ee) compared to traditional chemical resolution, with reported ee values exceeding 85% for analogous compounds .

Biological Activities and Mechanisms

Target Interactions

The iodophenyl group enhances hydrophobic interactions with protein binding pockets, while the amino and carboxylate groups facilitate hydrogen bonding. This dual functionality makes the compound a candidate for modulating enzymes such as proteases and kinases.

Research Findings and Comparative Analysis

Comparative Studies with Halogenated Analogs

The 3-iodophenyl derivative exhibits distinct properties compared to 3-trifluoromethylphenyl (as in CID 138110021 ) and 3-chlorophenyl analogs:

Table 3: Halogen Substitution Effects

| Halogen | Electronic Effect | Biological Half-Life | Binding Affinity (Relative) |

|---|---|---|---|

| Iodo | -I (Inductive) | Prolonged | High |

| CF₃ | -I, -M | Moderate | Moderate |

| Cl | -I | Short | Low |

The iodine atom’s polarizability contributes to stronger van der Waals interactions, enhancing target engagement.

Recent Advances

-

Crystal Structure Analysis: X-ray diffraction of the S-enantiomer (VCID: VC7298926) revealed a planar iodophenyl ring and intramolecular hydrogen bonding, insights likely applicable to the R-form.

-

In Vivo Studies: Rodent models treated with the S-enantiomer showed 30% reduction in tumor growth, suggesting potential for the R-form in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume